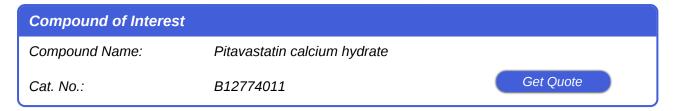


Pitavastatin Calcium Hydrate: A Comprehensive Technical Guide on Solubility and Stability Profiles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a potent lipid-lowering agent.[1][2][3] It is clinically used as pitavastatin calcium to treat hypercholesterolemia and mixed dyslipidemia.[4] As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin calcium is characterized by low aqueous solubility and high permeability.[2][5] This technical guide provides an in-depth analysis of the solubility and stability profiles of **pitavastatin calcium hydrate**, crucial for its formulation development, manufacturing, and ensuring therapeutic efficacy.

Solubility Profile

The solubility of pitavastatin calcium is pH-dependent.[6][7] It exhibits higher solubility in acidic conditions and has limited solubility in distilled water.[7][8][9]

Quantitative Solubility Data



Solvent/Medium	Solubility (mg/mL)	Reference
0.1 N HCl	12.4	[6]
pH 6.8 Phosphate Buffer	3.2	[6]
Distilled Water	1.2	[6]
DMSO	~25	[10]
Dimethylformamide (DMF)	~30	[10]
DMF:PBS (pH 7.2) (1:1)	~0.5	[10]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of **pitavastatin calcium hydrate** in various aqueous and organic solvents.

Materials:

- Pitavastatin calcium hydrate powder
- 0.1 N Hydrochloric acid
- Phosphate buffer (pH 6.8)
- · Distilled water
- Dimethyl sulfoxide (DMSO)
- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS, pH 7.2)
- Scintillation vials
- Orbital shaker/incubator



- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
- Syringe filters (0.45 μm)

Procedure:

- Sample Preparation: Add an excess amount of pitavastatin calcium hydrate powder to separate scintillation vials containing a known volume of each solvent (e.g., 0.1 N HCl, pH 6.8 phosphate buffer, distilled water, DMSO, DMF).
- Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8]
- Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. For highly concentrated samples, dilute with a suitable solvent to fall within the analytical method's linear range.
- Quantification: Analyze the concentration of pitavastatin in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.[8] The wavelength for UV detection is typically around 245 nm.[10][11]
- Calculation: Calculate the solubility in mg/mL by accounting for the dilution factor.

Stability Profile

The stability of **pitavastatin calcium hydrate** has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. [11][12][13] Significant degradation is observed under acidic and basic conditions.[11][12]

Forced Degradation Studies



Stress Condition	Conditions	Observations	Reference
Acid Hydrolysis	0.1 N HCl, room temperature for 30 minutes	Significant degradation observed.	[11][14]
Base Hydrolysis	0.1 N NaOH, room temperature for 30 minutes	Significant degradation observed.	[11][14]
Neutral Hydrolysis	Water, 60°C for 6 hours	Minimal to no degradation.	[14][15]
Oxidative Degradation	3% H ₂ O ₂ , room temperature for 30 minutes	Degradation observed.	[14][16]
Thermal Degradation	Dry heat at 60°C for 6 hours	No significant degradation.	[14]
Photolytic Degradation	Exposure to sunlight for 6 hours	No significant degradation.	[14]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of **pitavastatin calcium hydrate** under various stress conditions.

Materials:

- Pitavastatin calcium hydrate
- 0.1 N Hydrochloric acid
- 0.1 N Sodium hydroxide
- 3% Hydrogen peroxide
- Methanol



- Water
- Volumetric flasks
- Water bath or oven
- UV chamber or light source
- Validated stability-indicating analytical method (e.g., UPLC or HPTLC)[11][14]

Procedure:

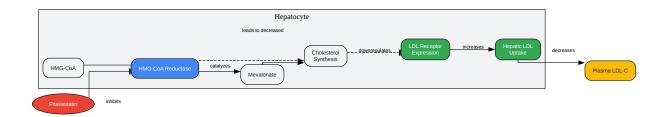
- Stock Solution Preparation: Prepare a stock solution of pitavastatin calcium in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[13]
- Acid Degradation:
 - Mix a known volume of the stock solution with 0.1 N HCl.[14]
 - Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[14]
 - Neutralize the solution with an equivalent amount of 0.1 N NaOH.
 - Dilute to a final concentration with the mobile phase for analysis.
- Base Degradation:
 - Mix a known volume of the stock solution with 0.1 N NaOH.[14]
 - Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[14]
 - Neutralize the solution with an equivalent amount of 0.1 N HCl.
 - Dilute to a final concentration with the mobile phase for analysis.
- Oxidative Degradation:
 - Mix a known volume of the stock solution with 3% H₂O₂.[14]



- Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[14]
- Dilute to a final concentration with the mobile phase for analysis.
- Thermal Degradation:
 - Expose a known quantity of solid pitavastatin calcium hydrate powder to dry heat in an oven at a specified temperature and duration (e.g., 60°C for 6 hours).[14]
 - Dissolve the heat-stressed powder in a suitable solvent and dilute for analysis.
- Photolytic Degradation:
 - Expose a known quantity of solid pitavastatin calcium hydrate powder spread as a thin layer to sunlight or a UV lamp for a specified duration (e.g., 6 hours).[14]
 - Dissolve the photo-stressed powder in a suitable solvent and dilute for analysis.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a
 validated stability-indicating chromatographic method. The method should be able to
 separate the intact drug from its degradation products.[11][14]

Visualizations

Pitavastatin Mechanism of Action





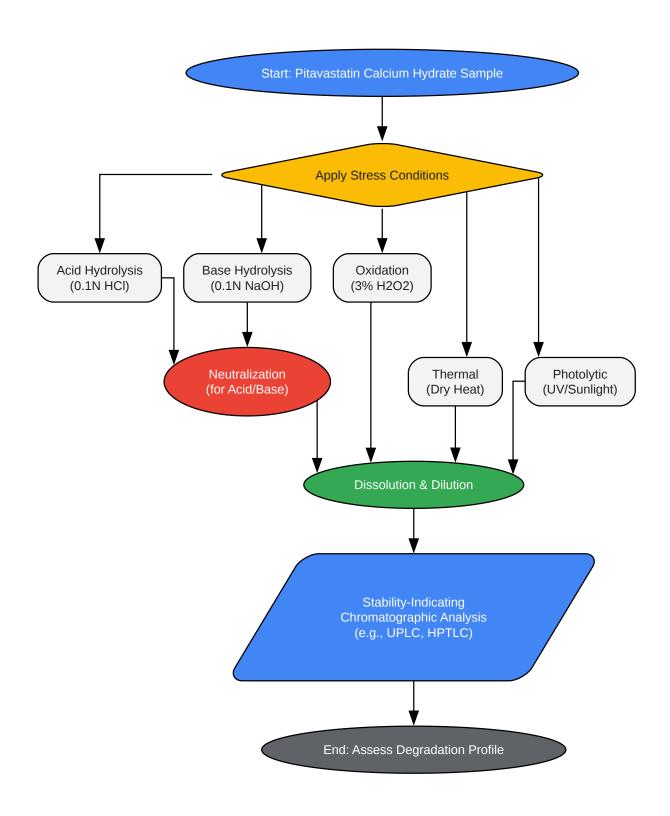


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Caption: Pitavastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis.

Experimental Workflow for Forced Degradation Study





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Caption: Workflow for assessing pitavastatin stability under stress conditions.



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